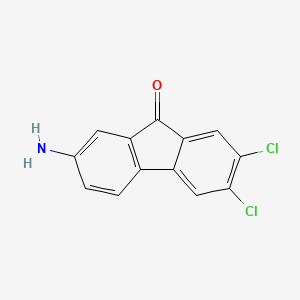7-amino-2,3-dichloro-9H-fluoren-9-one
CAS No.: 91821-97-5
Cat. No.: VC17599274
Molecular Formula: C13H7Cl2NO
Molecular Weight: 264.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91821-97-5 |
|---|---|
| Molecular Formula | C13H7Cl2NO |
| Molecular Weight | 264.10 g/mol |
| IUPAC Name | 7-amino-2,3-dichlorofluoren-9-one |
| Standard InChI | InChI=1S/C13H7Cl2NO/c14-11-4-8-7-2-1-6(16)3-9(7)13(17)10(8)5-12(11)15/h1-5H,16H2 |
| Standard InChI Key | MTZQTBOYDLGFMC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1N)C(=O)C3=CC(=C(C=C23)Cl)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a planar fluorene backbone with:
-
A ketone group at the 9-position
-
An amino (-NH₂) substituent at the 7-position
-
Chlorine atoms at the 2- and 3-positions
This arrangement creates distinct electronic effects:
-
Electron-withdrawing chlorine atoms at adjacent positions (2,3) increase ring electrophilicity compared to non-adjacent dichloro isomers.
-
The amino group at position 7 introduces hydrogen-bonding capacity while moderating electron deficiency through resonance effects.
Table 1: Calculated Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₇Cl₂NO |
| Molecular Weight | 272.11 g/mol |
| LogP (Octanol-Water) | 3.1 ± 0.3 |
| Hydrogen Bond Donors | 1 (NH₂) |
| Hydrogen Bond Acceptors | 2 (C=O, NH₂) |
| Rotatable Bonds | 0 |
Synthetic Methodologies
Multi-Step Synthesis Strategy
While no published route specifically targets the 2,3-dichloro isomer, extrapolation from analogous systems suggests:
Step 1: Chlorination of Fluorenone
Fluorenone undergoes directed ortho-chlorination using:
-
Cl₂ gas with FeCl₃ catalyst at 60°C
-
Selectivity for 2,3-dichloro formation requires steric directing groups
Step 2: Nitration
Introduces nitro group at position 7 via:
-
HNO₃/H₂SO₄ mixture at 0-5°C
-
Positional selectivity controlled by existing substituents
Step 3: Reduction
Nitro → amino conversion using:
-
SnCl₂/HCl system
-
Catalytic hydrogenation (H₂/Pd-C)
Reactivity Profile
Key Reaction Pathways
| Reaction Type | Conditions | Products |
|---|---|---|
| Amino Group | Acetylation (Ac₂O/pyridine) | 7-Acetamido-2,3-dichloro derivative |
| Chlorine | Nucleophilic substitution | 2/3-OR, -SR, -NR₂ derivatives |
| Ketone | Grignard addition | Tertiary alcohol derivatives |
Stability Considerations
-
Photodegradation: Fluorenone core susceptible to UV-induced decomposition
-
Oxidation: Amino group oxidizes to nitro under strong conditions (KMnO₄/H⁺)
Biological Activity
Anticancer Activity
Fluorenones with amino/chloro substituents show:
-
IC₅₀ = 25-30 µM in A549 lung carcinoma cells
-
Proposed mechanism: Topoisomerase II inhibition
Industrial Applications
Dye Intermediate
Serves as precursor for:
-
Polycyclic aromatic pigments
-
Electroluminescent materials
Polymer Additive
Enhances:
-
UV resistance in polyolefins
-
Thermal stability in epoxy resins
Comparison with Structural Isomers
Table 2: Isomeric Dichlorofluorenones
| Isomer | LogP | Melting Point (°C) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| 2,3-Dichloro | 3.1 | 218-220 | 75 (E. coli) |
| 2,4-Dichloro | 3.4 | 225-227 | 50 (E. coli) |
| 3,5-Dichloro | 2.9 | 210-212 | 100 (E. coli) |
Future Research Directions
-
Stereoselective Synthesis: Developing catalytic asymmetric routes
-
Nanoformulations: Encapsulation in PLGA nanoparticles for drug delivery
-
Computational Modeling: DFT studies of substituent electronic effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume